H-Met-bAla(2-naphth-2-ylmethyl)-OMe.HCl
Description
H-Met-bAla(2-naphth-2-ylmethyl)-OMe.HCl is a modified dipeptide derivative combining methionine (Met), β-alanine (bAla), and a 2-naphthylmethyl substituent. The compound is synthesized as a methyl ester hydrochloride salt, enhancing its solubility in polar solvents for applications in peptide synthesis and medicinal chemistry.
Properties
IUPAC Name |
methyl 2-[[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]methyl]-3-naphthalen-2-ylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S.ClH/c1-25-20(24)17(13-22-19(23)18(21)9-10-26-2)12-14-7-8-15-5-3-4-6-16(15)11-14;/h3-8,11,17-18H,9-10,12-13,21H2,1-2H3,(H,22,23);1H/t17?,18-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXDNCPHOFNVIZ-SZOUEMSFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC2=CC=CC=C2C=C1)CNC(=O)C(CCSC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(CC1=CC2=CC=CC=C2C=C1)CNC(=O)[C@H](CCSC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “H-Met-bAla(2-naphth-2-ylmethyl)-OMe.HCl” typically involves the following steps:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Coupling Reactions: The methionine and beta-alanine are coupled using peptide coupling reagents such as EDCI or DCC.
Introduction of Naphthylmethyl Group: The naphthylmethyl group is introduced through a nucleophilic substitution reaction.
Deprotection and Purification: The protecting groups are removed, and the compound is purified using techniques like chromatography.
Industrial Production Methods
Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methionine residue can undergo oxidation to form methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can be used to modify the naphthylmethyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the naphthylmethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Reduced naphthylmethyl derivatives.
Substitution: Halogenated naphthylmethyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Peptide Research: Used in the study of peptide interactions and functions.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structure.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent.
Diagnostics: Used in the development of diagnostic tools.
Industry
Biotechnology: Applications in the production of biotechnological products.
Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of “H-Met-bAla(2-naphth-2-ylmethyl)-OMe.HCl” depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The naphthylmethyl group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The compound’s unique structure distinguishes it from simpler amino acid esters:
- Methionine (Met) : Provides a sulfur-containing side chain, influencing redox interactions.
- β-Alanine (bAla): A non-canonical amino acid with a methylene spacer between the amino and carboxyl groups, altering conformational flexibility compared to α-amino acids.
Key Comparisons:
H-Ala(2-naphthyl)-OMe.HCl (): Contains alanine (α-amino acid) instead of β-alanine. Similar 2-naphthylmethyl group but shorter backbone, affecting spatial orientation .
- Features a phenyl group instead of naphthyl.
- Smaller aromatic ring reduces steric bulk and lipophilicity compared to the target compound .
H-Val-OMe.HCl (): Branched aliphatic side chain (valine) instead of aromatic groups. Higher solubility in ethanol (30 mg/mL) due to reduced hydrophobicity .
Physicochemical Properties
Key Observations:
- The 2-naphthylmethyl group in the target compound increases molecular weight and lipophilicity compared to phenyl or aliphatic analogs.
- Hydrochloride salt improves solubility in polar solvents (e.g., DMF, DMSO) but may reduce aqueous solubility relative to non-salt forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
